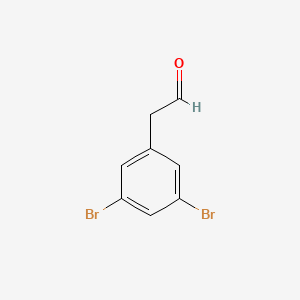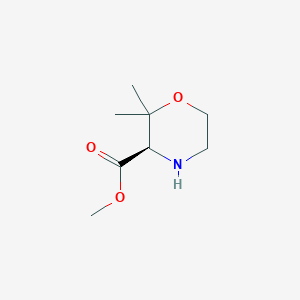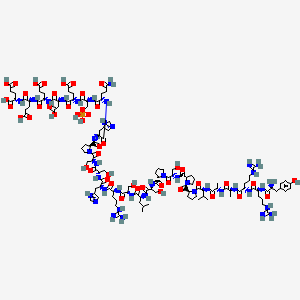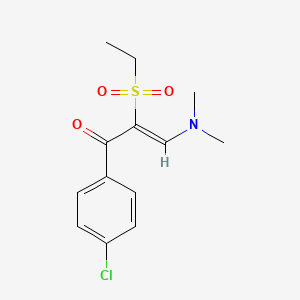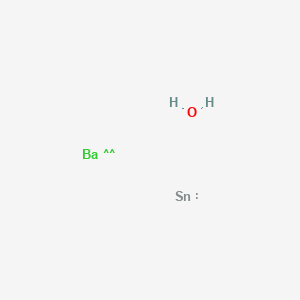![molecular formula C23H18Cl3N5O2 B12339656 [5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)
[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride is a synthetic organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves multiple steps, starting from the basic phenoxazine scaffold. The synthetic route typically includes the following steps:
Formation of the phenoxazine core: This is achieved by refluxing 5-diethylamino-2-nitrophenol with 1,4-dihydroxynaphthalene in a suitable solvent like DMF (dimethylformamide).
Introduction of the triazinyl group: The 4,6-dichloro-s-triazinyl group is introduced through a nucleophilic substitution reaction, where the phenoxazine core reacts with 4,6-dichloro-s-triazine under controlled conditions.
Final purification: The resulting compound is purified using standard techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride undergoes various chemical reactions, including:
Scientific Research Applications
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves its interaction with specific molecular targets and pathways:
Photoredox catalysis: The compound acts as a photoredox catalyst by absorbing light and undergoing electronic excitation, which facilitates electron transfer reactions in organic synthesis.
Fluorescent probing: In biological applications, the compound’s fluorescence properties allow it to interact with lipid bilayers, providing insights into the microenvironment of biological membranes.
Comparison with Similar Compounds
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride can be compared with other phenoxazine derivatives:
Nile Red: A well-known fluorescent dye used for probing lipid environments.
Actinomycin D: An anticancer agent containing a phenoxazine moiety, known for its strong antitumor properties.
Phenothiazines: Compounds structurally similar to phenoxazines, used in medicine as pharmacological agents.
The uniqueness of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride lies in its combination of the phenoxazine core with the triazinyl group, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H18Cl3N5O2 |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
[5-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C23H18Cl2N5O2.ClH/c1-3-30(4-2)13-9-10-16-18(11-13)31-19-12-17(32-23-28-21(24)27-22(25)29-23)14-7-5-6-8-15(14)20(19)26-16;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AUZKZCKHIJIKDR-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)OC5=NC(=NC(=N5)Cl)Cl)OC2=C1)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)
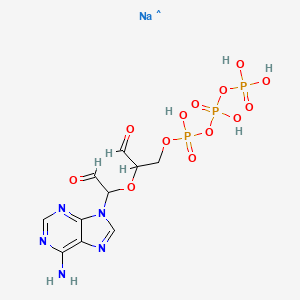
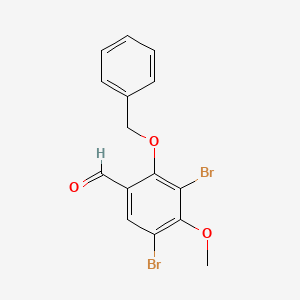
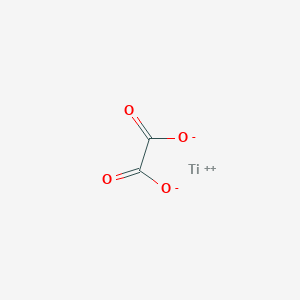

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)

